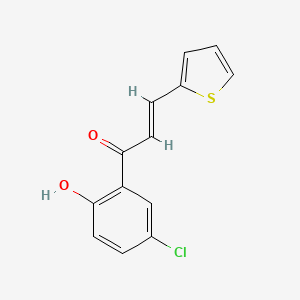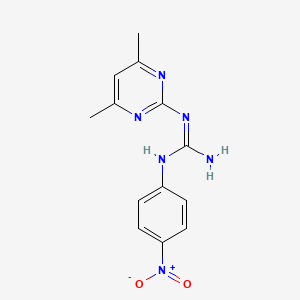![molecular formula C16H20N4O B5910142 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MP-10 and is a selective agonist of the melanocortin-4 receptor (MC4R).
Mécanisme D'action
MP-10 exerts its effects by selectively activating the 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. Activation of the this compound leads to a decrease in food intake and an increase in energy expenditure, which can result in weight loss.
Biochemical and Physiological Effects
In addition to its effects on food intake and weight loss, MP-10 has been shown to have other biochemical and physiological effects. MP-10 has been shown to increase insulin sensitivity and improve glucose metabolism, which could make it a useful therapeutic agent for the treatment of diabetes. MP-10 has also been shown to have anti-inflammatory and anti-oxidative properties, which could make it a useful therapeutic agent for the treatment of cardiovascular disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using MP-10 in lab experiments is its selectivity for the 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide. This selectivity allows researchers to study the effects of this compound activation without the confounding effects of other receptors. However, one limitation of using MP-10 in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Orientations Futures
There are several future directions for research on MP-10. One area of research is the development of more potent and selective 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide agonists. Another area of research is the development of combination therapies that target multiple pathways involved in obesity and related conditions. Finally, there is a need for more research on the long-term effects of MP-10 and other this compound agonists, particularly in humans.
Conclusion
In conclusion, MP-10 is a promising compound with potential applications in the treatment of obesity, diabetes, cardiovascular disease, and cancer. Its selectivity for the this compound makes it a useful tool for studying the effects of this compound activation, but its short half-life is a limitation for lab experiments. Future research on MP-10 should focus on developing more potent and selective this compound agonists, combination therapies, and long-term effects in humans.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, starting with the reaction of 3,4-dimethylbenzoyl chloride with 2-(6-methyl-3-pyridazinyl)ethylamine to form the intermediate product, 3,4-dimethyl-N-(2-(6-methyl-3-pyridazinyl)ethyl)benzamide. This intermediate product is then reacted with sodium cyanoborohydride and hydrochloric acid to produce the final product, 3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide.
Applications De Recherche Scientifique
MP-10 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary research areas for MP-10 is in the treatment of obesity. Studies have shown that MP-10 can decrease food intake and body weight in animal models, making it a promising candidate for the development of anti-obesity drugs.
In addition to its potential use in the treatment of obesity, MP-10 has also been studied for its potential applications in the treatment of other conditions, including diabetes, cardiovascular disease, and cancer. MP-10 has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a useful therapeutic agent for these conditions.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-6-14(10-12(11)2)16(21)18-9-8-17-15-7-5-13(3)19-20-15/h4-7,10H,8-9H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDJDCDGLZKBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)
![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)

![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)
